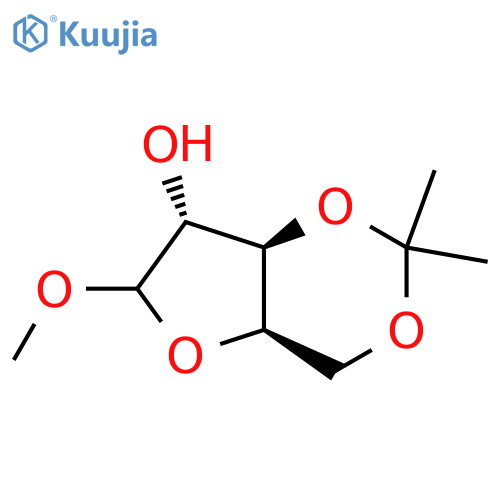

Cas no 112245-59-7 (methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside)

methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside 化学的及び物理的性質

名前と識別子

-

- methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside

- METHYL-3,5-O-ISOPROPYLIDINE-D-XYLOFURANOSE

- METHYL-3,5-O-ISOPROPYLIDENE-D-XYLOFURANOSE

- D-Methyl 3,5-O-isopropylidene-xylofuranoside

- 112245-59-7

- (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol

- DJPWFPRHHGISOM-HBFKVTOISA-N

- SCHEMBL3318804

- (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol

-

- インチ: InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8?/m1/s1

- InChIKey: DJPWFPRHHGISOM-HBFKVTOISA-N

計算された属性

- せいみつぶんしりょう: 204.10000

- どういたいしつりょう: 204.09977361Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 57.2Ų

じっけんとくせい

- 密度みつど: 1.23±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 可溶性(314 g/l)(25ºC)、

- PSA: 57.15000

- LogP: -0.12990

methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | MM31967-20 g |

Methyl-3,5-O-isopropylidine-D-xylofuranose |

112245-59-7 | 20g |

$3,465.00 | 2023-01-03 | ||

| Biosynth | MM31967-10 g |

Methyl-3,5-O-isopropylidine-D-xylofuranose |

112245-59-7 | 10g |

$2,252.30 | 2023-01-03 |

methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside 関連文献

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

methyl 3,5-O-isopropylidene-αβ-D-xylofuranosideに関する追加情報

Recent Advances in the Application of Methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside (CAS: 112245-59-7) in Chemical Biology and Pharmaceutical Research

Methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside (CAS: 112245-59-7) is a protected derivative of D-xylose, a pentose sugar that plays a crucial role in various biochemical pathways. This compound has garnered significant attention in recent years due to its versatile applications in synthetic chemistry, drug discovery, and glycobiology. The isopropylidene protection group enhances the stability of the furanoside ring, making it a valuable intermediate for the synthesis of complex carbohydrates, nucleosides, and other bioactive molecules. Recent studies have explored its potential in the development of novel therapeutics and as a tool for understanding carbohydrate-protein interactions.

One of the key areas of research involving methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside is its role in the synthesis of nucleoside analogs. Nucleoside analogs are a class of compounds widely used in antiviral and anticancer therapies. Researchers have demonstrated that this compound can serve as a scaffold for the introduction of various functional groups, enabling the creation of structurally diverse nucleoside derivatives with enhanced pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of xylofuranosyl nucleoside analogs using methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside as a starting material. These analogs exhibited promising activity against RNA viruses, highlighting their potential as broad-spectrum antiviral agents.

In addition to its applications in nucleoside chemistry, methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside has been employed in the development of glycoconjugates. Glycoconjugates, which include glycoproteins, glycolipids, and proteoglycans, are essential for cell-cell communication, immune response, and pathogen recognition. Recent advancements in synthetic methodologies have enabled the efficient conjugation of this xylofuranoside derivative to peptides, proteins, and other biomolecules. A 2022 study in Chemical Communications detailed a novel enzymatic approach for the site-specific glycosylation of therapeutic proteins using methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside as a key building block. This approach improved the pharmacokinetic properties of the glycoproteins, offering new opportunities for biopharmaceutical development.

Another emerging application of methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside is in the field of carbohydrate-based vaccines. Carbohydrate antigens are critical components of many bacterial and viral pathogens, and their synthetic analogs can be used to elicit immune responses. Researchers have utilized this compound to construct structurally defined carbohydrate epitopes that mimic natural antigens. A recent 2023 publication in ACS Chemical Biology described the synthesis of a xylofuranoside-containing glycoconjugate vaccine candidate against a pathogenic bacterium. The study demonstrated that the vaccine candidate induced robust antibody responses in animal models, paving the way for further preclinical development.

Beyond its therapeutic applications, methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside has also been investigated as a chiral auxiliary in asymmetric synthesis. The rigid furanoside ring and the presence of stereogenic centers make it an attractive template for the construction of enantiomerically pure compounds. A 2021 study in Organic Letters showcased the use of this compound in the asymmetric synthesis of β-lactams, a class of antibiotics. The researchers achieved high enantioselectivity and yield, underscoring the utility of methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside in complex organic transformations.

In conclusion, methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside (CAS: 112245-59-7) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its potential in drug discovery and vaccine development, makes it a compound of significant interest. Future research is likely to explore new methodologies for its functionalization and applications in emerging areas such as targeted drug delivery and personalized medicine. As the field advances, this compound is expected to play an increasingly important role in addressing unmet medical needs and advancing our understanding of carbohydrate-mediated biological processes.

112245-59-7 (methyl 3,5-O-isopropylidene-αβ-D-xylofuranoside) 関連製品

- 1014093-37-8(4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole)

- 2680745-64-4(benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate)

- 1803667-10-8(3,5-Difluoro-2-(difluoromethyl)pyridine-4-carbonyl chloride)

- 2877656-14-7(1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-4-cyclopropanecarbonyl-1,4-diazepane)

- 115464-89-6(2-(3-chlorophenyl)-1H-pyrrole)

- 1805510-91-1(2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile)

- 209482-01-9(1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine)

- 1785345-58-5(4-(1-amino-3,3-difluorocyclobutyl)phenol)

- 2639444-76-9(Tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate)

- 18023-33-1(Vinyltriisopropoxysilane)